N-(2,5-dichlorophenyl)-N-(methylsulfonyl)alanine
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Overview
Description
N-(2,5-dichlorophenyl)-N-(methylsulfonyl)alanine is a synthetic organic compound that belongs to the class of sulfonyl amino acids. These compounds are characterized by the presence of a sulfonyl group attached to an amino acid backbone. The compound’s structure includes a 2,5-dichlorophenyl group and a methylsulfonyl group attached to the alanine molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dichlorophenyl)-N-(methylsulfonyl)alanine typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dichloroaniline and alanine.
Sulfonylation: The 2,5-dichloroaniline undergoes sulfonylation with methylsulfonyl chloride in the presence of a base such as triethylamine to form N-(2,5-dichlorophenyl)-N-(methylsulfonyl)aniline.
Coupling Reaction: The N-(2,5-dichlorophenyl)-N-(methylsulfonyl)aniline is then coupled with alanine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dichlorophenyl)-N-(methylsulfonyl)alanine can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: De-sulfonylated products.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a probe or inhibitor in biochemical studies.
Medicine: Potential use in drug development for targeting specific enzymes or receptors.
Industry: Could be used in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(2,5-dichlorophenyl)-N-(methylsulfonyl)alanine would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, inhibiting or modifying their activity. The pathways involved would be specific to the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dichlorophenyl)-N-(methylsulfonyl)alanine
- N-(2,5-dichlorophenyl)-N-(ethylsulfonyl)alanine
- N-(2,5-dichlorophenyl)-N-(methylsulfonyl)glycine
Uniqueness
N-(2,5-dichlorophenyl)-N-(methylsulfonyl)alanine is unique due to the specific positioning of the chlorine atoms on the phenyl ring and the presence of the methylsulfonyl group
Properties
IUPAC Name |
2-(2,5-dichloro-N-methylsulfonylanilino)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO4S/c1-6(10(14)15)13(18(2,16)17)9-5-7(11)3-4-8(9)12/h3-6H,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWJVQRKPRWXGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(C1=C(C=CC(=C1)Cl)Cl)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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